6-Mercaptoguanosine
Overview
Description
6-Thioguanosine is a thio analogue of the naturally occurring purine base guanine. It is a nucleoside composed of a guanine base attached to a ribose sugar, where the oxygen atom at the sixth position of the guanine ring is replaced by a sulfur atom. This compound is known for its significant role in medicinal chemistry, particularly in the treatment of certain types of leukemia and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioguanosine typically involves the thiolation of guanosine. One common method is the reaction of guanosine with Lawesson’s reagent or phosphorus pentasulfide in an appropriate solvent such as pyridine or dimethylformamide. The reaction is carried out under reflux conditions, leading to the substitution of the oxygen atom with a sulfur atom at the sixth position of the guanine ring .
Industrial Production Methods: Industrial production of 6-Thioguanosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Thioguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-thioxanthine.
Reduction: Reduction reactions can convert it back to guanosine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Thioxanthine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Thioguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in DNA and RNA interactions, particularly in the context of mutagenesis and DNA repair mechanisms.
Medicine: Employed in the treatment of acute lymphoblastic leukemia, chronic myeloid leukemia, and other cancers.
Mechanism of Action
6-Thioguanosine exerts its effects primarily through its incorporation into DNA and RNA. Once incorporated, it disrupts normal cellular processes by:
Incorporation into DNA: It gets incorporated into DNA during the synthesis phase, leading to DNA strand breaks and faulty repair mechanisms.
Inhibition of GTP-binding Proteins: It inhibits the GTP-binding protein Rac1, which regulates the Rac/Vav pathway, leading to apoptosis in T-cells
Comparison with Similar Compounds
6-Mercaptopurine: Another thiopurine used in cancer treatment.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body.
6-Thioxanthine: An oxidation product of 6-Thioguanosine
Uniqueness: 6-Thioguanosine is unique due to its specific incorporation into nucleic acids and its ability to disrupt both DNA and RNA processes. Its sulfur atom at the sixth position of the guanine ring provides distinct chemical properties that differentiate it from other thiopurines .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903307 | |
Record name | NoName_3952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32976-84-4, 26017-62-9, 32865-28-4, 7602-04-2, 85-31-4 | |
Record name | MLS000738229 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purine-6-thiol, monohydrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Thioguanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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